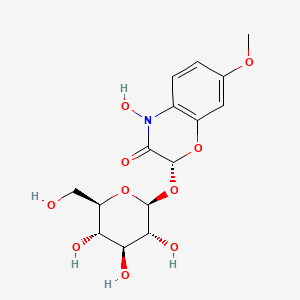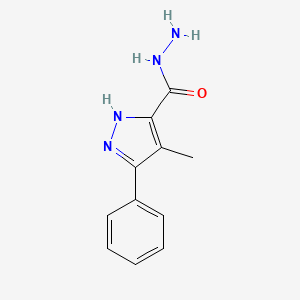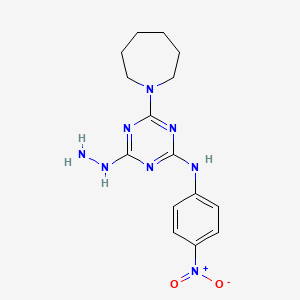
DIMBOA glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimboa-GLC, also known as dimboaglc, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Dimboa-GLC exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, dimboa-GLC is primarily located in the cytoplasm. Outside of the human body, dimboa-GLC can be found in cereals and cereal products, common wheat, corn, and fats and oils. This makes dimboa-GLC a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Isolation and Biological Activity
DIMBOA glucoside, a cyclic arylhydroxamic acid, is present in young maize shoots. Upon tissue damage, it converts to its aglycone, DIMBOA, which exhibits strong biological activity toward various organisms. A method for isolating DIMBOA in large quantities from maize seedlings has been developed, highlighting its potential for extensive biological studies and applications (Larsen & Christensen, 2000).
Effect on Electron Transport
This compound's effect was studied in maize mitochondria and chloroplasts. While DIMBOA reduced electron transport, its glucoside had no inhibitory effect, indicating a differential impact of the glucoside and its aglycone on plant biochemistry (Massardo et al., 1994).
Influence of Light on DIMBOA-Glucoside Concentration in Wheat
Light intensity significantly affects this compound production in wheat seedlings. Higher concentrations of this compound are associated with lower light intensity, suggesting its role in plant resistance and the potential for selective breeding to increase this compound levels (Åhman & Johansson, 1994).
Enzyme Substrate Specificity
Maize β-glucosidase exhibits a broad substrate specificity, with DIMBOA-glucoside being a major natural substrate. The enzyme can cleave many glycosides with hydrophobic aglycones, suggesting its crucial role in this compound metabolism (Babcock & Esen, 1994).
Phototropic Response in Maize
Blue light illumination induces β-glucosidase activity in maize, leading to increased levels of DIMBOA and its derivatives, which are essential for the plant's phototropic response (Jabeen et al., 2006).
Propriétés
Numéro CAS |
113565-32-5 |
|---|---|
Formule moléculaire |
C15H19NO10 |
Poids moléculaire |
373.31 g/mol |
Nom IUPAC |
(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |
Clé InChI |
WTGXAWKVZMQEDA-XFWGRBSCSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
melting_point |
262-263°C |
Description physique |
Solid |
Synonymes |
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[[5-bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-N-[(5-methyl-2-furanyl)methyl]propanamide](/img/structure/B1225742.png)
![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)
![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)

![5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol](/img/structure/B1225747.png)
![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)
![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester](/img/structure/B1225754.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)